molecular formula C8H8ClFN2O B1449187 2-Chloro-4-cyclobutoxy-5-fluoropyrimidine CAS No. 1511119-05-3

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine

Cat. No.: B1449187
CAS No.: 1511119-05-3
M. Wt: 202.61 g/mol
InChI Key: APUYEPKEAQVHKI-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom at the 4-position by the cyclobutoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: Cyclobutanol and the corresponding pyrimidine derivative.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5-fluoropyrimidine
  • 2-Chloro-4-ethoxy-5-fluoropyrimidine
  • 2-Chloro-4-propoxy-5-fluoropyrimidine

Uniqueness

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines

Properties

IUPAC Name

2-chloro-4-cyclobutyloxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUYEPKEAQVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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